

The Tert-butyl Protecting Group on Leucine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-Leu-OtBu.HCl*

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The tert-butyl protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its application to the amino acid leucine offers significant advantages in managing the reactivity of both the amino and carboxyl functionalities. This technical guide provides an in-depth overview of the properties, synthesis, deprotection, and applications of tert-butyl protected leucine derivatives, tailored for researchers, scientists, and drug development professionals.

Core Properties of Tert-butyl Protected Leucine

The introduction of a tert-butyl group to leucine, either at the amine (N-Boc-L-leucine) or the carboxylic acid (L-leucine tert-butyl ester), imparts specific physicochemical properties that are instrumental in its synthetic utility.

Physicochemical Properties

The bulky and hydrophobic nature of the tert-butyl group significantly alters the solubility and stability of the parent amino acid. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of N-Boc-L-leucine

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[1]
Molecular Weight	231.29 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	118-121 °C	[1]
Boiling Point	350.0 ± 25.0 °C at 760 mmHg	[1]
Density	~1.1 ± 0.1 g/cm ³	[1]
Solubility	Soluble in organic solvents like methanol and dimethylformamide; insoluble in water.	
Stability	Stable under neutral or basic conditions.	

Table 2: Physicochemical Properties of L-leucine tert-butyl ester hydrochloride

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ ClNO ₂	[3]
Molecular Weight	223.74 g/mol	[3]
Appearance	White crystalline powder	[3]
Melting Point	167 °C (lit.)	[3][4]
Boiling Point	222.4 °C at 760 mmHg	[3]
Density	0.929 g/cm ³	[3]
Storage Temperature	2-8 °C	[3][4]

Spectroscopic Data

The structural features of tert-butyl protected leucine can be confirmed by various spectroscopic techniques. Key data are presented below.

Table 3: Spectroscopic Data for N-Boc-L-leucine

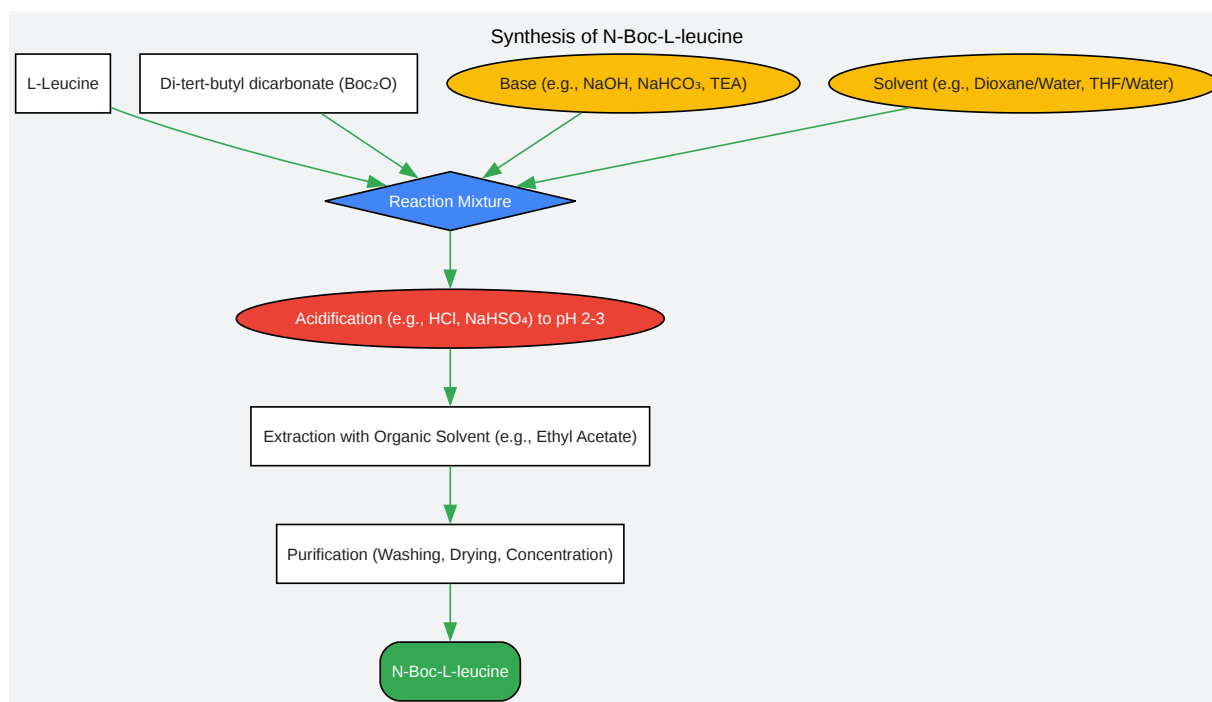
Technique	Key Peaks/Shifts	Reference
^1H NMR (CDCl_3)	δ 9.20 (bs, 1H, NH), 5.10 (m, 1H, α -CH), 4.15 (m, 1H, β -CH), 1.45 (s, 9H, Boc t-Bu), 1.00 (s, 9H, Leucine t-Bu)	[5]
^{13}C NMR (CDCl_3)	δ 177.2 (C=O, acid), 155.9 (C=O, Boc), 80.2 (quaternary C, Boc), 58.0 (α -C), 37.9 (β -C), 28.5 (t-Bu CH_3 , Boc), 25.0 (γ -CH), 15.7, 11.8 (δ - CH_3)	[6]
FTIR (ATR)	Major peaks around 3300 cm^{-1} (N-H stretch), 2960 cm^{-1} (C-H stretch), 1710 cm^{-1} (C=O stretch, acid), 1685 cm^{-1} (C=O stretch, carbamate)	[7]

Synthesis of Tert-butyl Protected Leucine

The two primary forms of tert-butyl protected leucine, N-Boc-L-leucine and L-leucine tert-butyl ester, are synthesized through distinct chemical pathways.

N-Boc-L-leucine Synthesis

The most common method for the synthesis of N-Boc-L-leucine involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.



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Caption: General workflow for the synthesis of N-Boc-L-leucine.

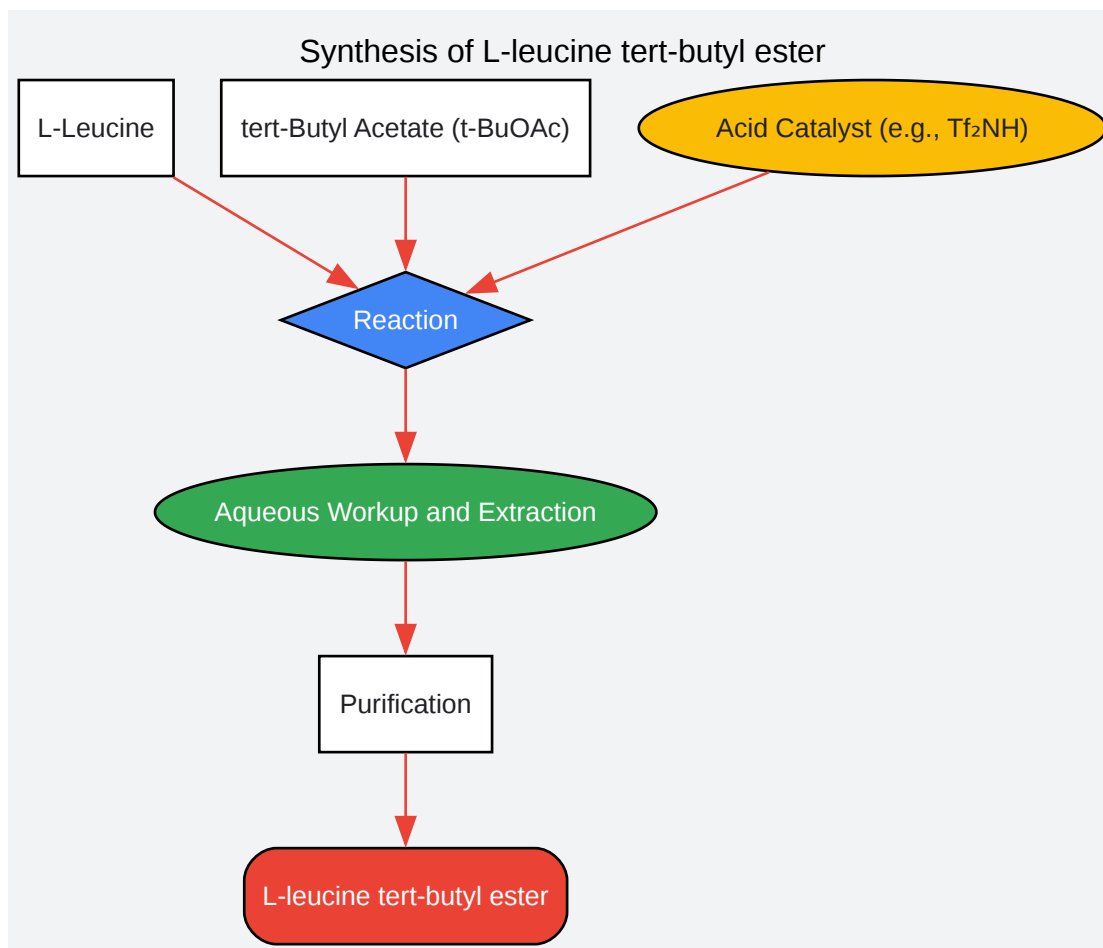
Experimental Protocol: Synthesis of N-Boc-L-norleucine (Generalizable to Leucine)[8]

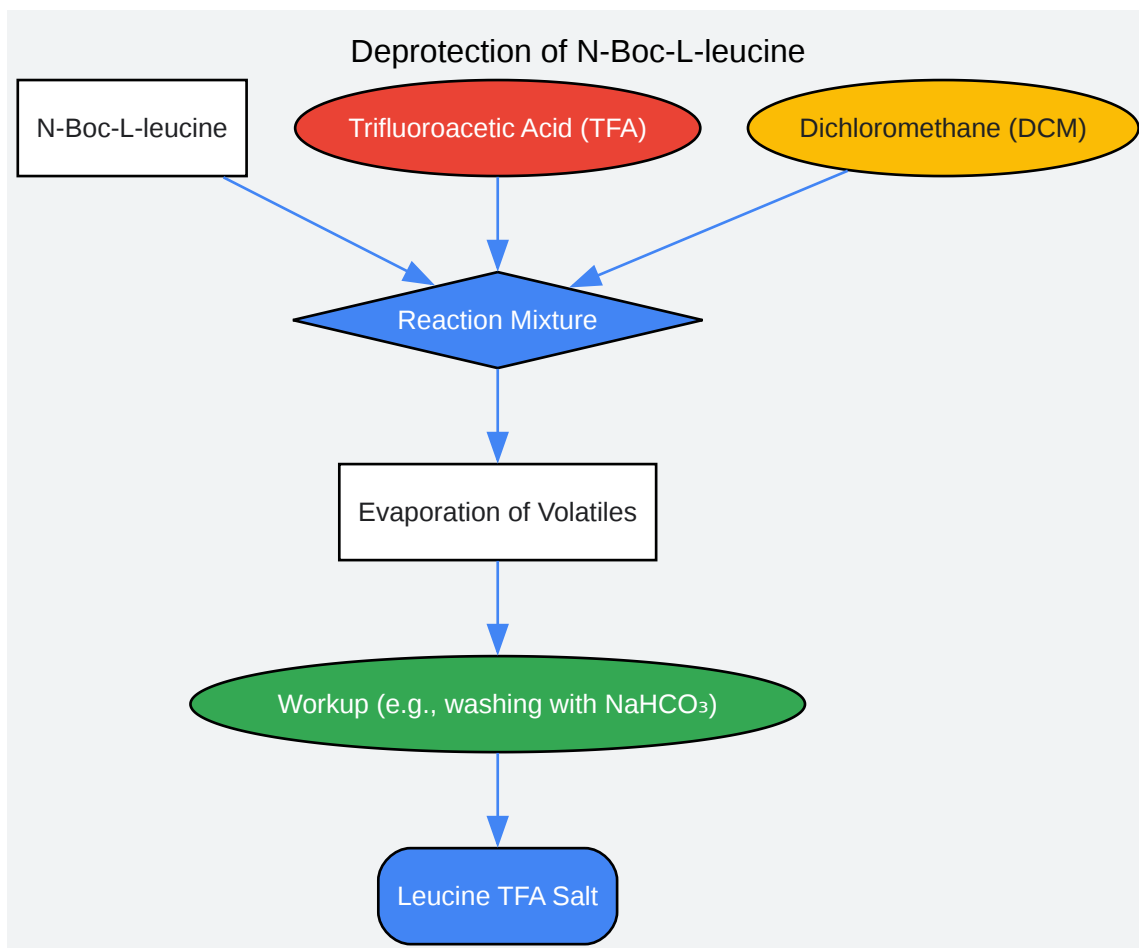
- Dissolve L-norleucine (3.05 mmol) in a mixture of water (8.8 mL) and THF (8.8 mL).
- Add NaHCO_3 (9.15 mmol) to the solution.
- Add di-tert-butyl dicarbonate (3.66 mmol).

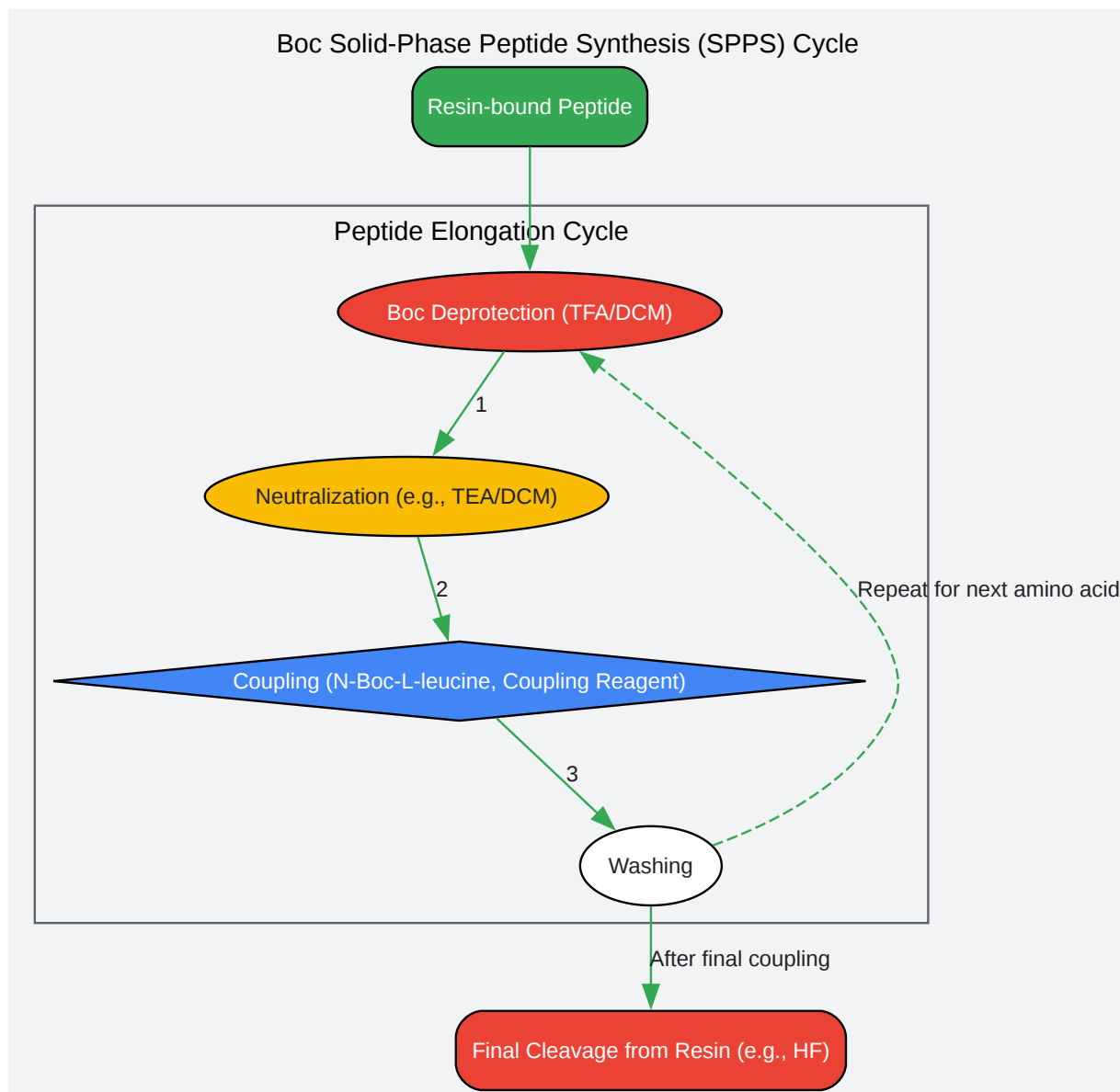
- Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
- Add water (10 mL) to dissolve any precipitate.
- Extract three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
- Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.
- Extract the product three times with ethyl acetate.
- Combine the organic layers and dry with Na₂SO₄.
- Concentrate the solution under reduced pressure to yield the N-Boc-L-norleucine product (81% yield).^[8] Similar protocols for D-leucine have reported yields up to 91%.^[2]

L-leucine tert-butyl ester Synthesis

The synthesis of L-leucine tert-butyl ester can be achieved through several methods, with acid-catalyzed esterification being a common approach.







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